molecular formula C19H19N3O2S B2396405 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 301308-76-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No. B2396405
CAS RN: 301308-76-9
M. Wt: 353.44
InChI Key: FYPMEHDCULDCCK-UHFFFAOYSA-N
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Description

This compound is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent, with two of the compounds being rather active inhibitors of the pathogenic bacterial strains Escherichia coli and Bacillus subtilis .


Synthesis Analysis

The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Antibacterial Agents

The compound has shown promise as a potent antibacterial agent. Researchers synthesized it by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control. The resulting compound, 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide , was further substituted at the N-position with various alkyl/aryl halides . Notably, this molecule exhibited significant inhibition of bacterial biofilm growth in Bacillus subtilis and Escherichia coli .

Enzyme Inhibitors

a. Lipoxygenase Inhibition: Lipoxygenase enzymes play a crucial role in inflammation and other physiological processes. The synthesized derivatives were screened for their inhibitory activity against lipoxygenase. While the inhibition was moderate, it highlights the compound’s potential as an anti-inflammatory agent .

b. Carbonic Anhydrase Inhibition: Carbonic anhydrase inhibitors are relevant in treating conditions like epilepsy and osteoporosis. These compounds coordinate with the Zn^2+ cation of carbonic anhydrase, reducing HCO3^- output and affecting enzyme activity. Although the compound’s inhibition is moderate, it contributes to our understanding of its pharmacological properties .

Anticancer Properties

Some sulfonamide derivatives, including this compound, exhibit anticancer effects. By disrupting the cell cycle in the G1 phase and acting as histone deacetylase (HDAC) inhibitors, they halt tumor cell growth. Further investigations into its mechanism of action could reveal novel therapeutic strategies .

Organic Synthesis

Sulfonamides, including this compound, find applications in organic synthesis reactions. Their sulfonamide fragment acts as a protected amine group, facilitating reactions where such a group is required .

Mechanism of Action

Target of Action

The compound, also known as 2H,3H-benzo[3,4-e]1,4-dioxin-6-yl(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno [3,2-e]pyrimidin-4-yl))amine, exhibits inhibitory potential against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, and inhibits their activity

Biochemical Pathways

By inhibiting cholinesterases, the compound affects the cholinergic signaling pathway . This pathway is involved in many physiological processes, including muscle contraction, pain perception, and memory formation. Inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic signaling .

The compound’s inhibition of lipoxygenase affects the arachidonic acid metabolism pathway . Lipoxygenases are involved in the production of leukotrienes, which are inflammatory mediators. Thus, inhibition of lipoxygenase can lead to reduced inflammation .

Result of Action

The compound’s action results in enhanced cholinergic signaling and reduced inflammation due to its inhibitory effects on cholinesterases and lipoxygenase, respectively . This can have various effects at the molecular and cellular levels, depending on the specific context.

Safety and Hazards

According to a hemolytic study, most of the new molecules, including this compound, are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial potential, given its promising activity against Escherichia coli and Bacillus subtilis . Additionally, its potential as a therapeutic agent for Alzheimer’s disease could also be explored .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-20-18(17-13-4-2-3-5-16(13)25-19(17)21-11)22-12-6-7-14-15(10-12)24-9-8-23-14/h6-7,10H,2-5,8-9H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPMEHDCULDCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

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